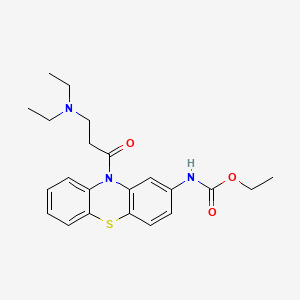
乙嗪
概述
科学研究应用
乙酰西嗪具有广泛的科学研究应用,包括:
化学: 用作各种化学反应和研究中的试剂。
生物学: 研究其对生物系统的影响,特别是其抗心律失常特性。
工业: 在制药行业开发抗心律失常药物的潜在应用。
安全和危害
作用机制
乙酰西嗪通过抑制导致房内和希氏束-浦肯野-心室传导的去极化电流来发挥作用 . 这种抑制导致心脏电活动稳定,从而防止心律不齐。 分子靶点包括电压门控钠通道,这些通道对心脏中电信号的传播至关重要 .
生化分析
Biochemical Properties
Ethacizine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Ethacizine interacts with sodium channels, specifically blocking the sodium channel alpha subunit, which is crucial for its antiarrhythmic properties . This interaction inhibits the influx of sodium ions during the depolarization phase of the cardiac action potential, thereby stabilizing the cardiac cell membrane and preventing arrhythmias .
Cellular Effects
Ethacizine affects various types of cells and cellular processes, particularly in the cardiovascular system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Ethacizine’s primary cellular effect is the inhibition of sodium channels, which reduces the excitability of cardiac cells and prevents abnormal electrical activity . This action helps in maintaining normal heart rhythm and preventing arrhythmias. Additionally, ethacizine has been shown to have anti-ischemic effects, which can protect cardiac cells from damage during ischemic events .
Molecular Mechanism
The molecular mechanism of ethacizine involves its binding interactions with sodium channels. By blocking the sodium channel alpha subunit, ethacizine inhibits the influx of sodium ions, which is essential for the initiation and propagation of action potentials in cardiac cells . This inhibition stabilizes the cardiac cell membrane and prevents the occurrence of arrhythmias. Ethacizine also affects gene expression by modulating the activity of transcription factors involved in the regulation of ion channel expression . This modulation can lead to long-term changes in the electrical properties of cardiac cells, further contributing to its antiarrhythmic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethacizine have been observed to change over time. Ethacizine is extensively metabolized in the liver, and its elimination half-life is approximately 2.5 hours . The stability and degradation of ethacizine can influence its long-term effects on cellular function. In in vitro and in vivo studies, ethacizine has been shown to maintain its antiarrhythmic effects over extended periods, although its efficacy may decrease with prolonged use due to metabolic degradation . Long-term exposure to ethacizine can also lead to changes in cellular function, including alterations in ion channel expression and activity .
Dosage Effects in Animal Models
The effects of ethacizine vary with different dosages in animal models. At therapeutic doses, ethacizine effectively prevents arrhythmias without causing significant adverse effects . At higher doses, ethacizine can exhibit toxic effects, including proarrhythmic activity and cardiotoxicity . Threshold effects have been observed, where low doses of ethacizine are sufficient to achieve antiarrhythmic effects, while higher doses increase the risk of adverse effects . These findings highlight the importance of careful dosage management in clinical settings to maximize the therapeutic benefits of ethacizine while minimizing its risks.
Metabolic Pathways
Ethacizine is involved in several metabolic pathways, primarily in the liver. It undergoes extensive hepatic metabolism, resulting in the formation of various metabolites . The primary metabolic pathway involves the oxidation of ethacizine by cytochrome P450 enzymes, followed by conjugation reactions to form water-soluble metabolites that can be excreted in the urine . These metabolic processes can influence the pharmacokinetics and pharmacodynamics of ethacizine, affecting its efficacy and safety profile .
Transport and Distribution
Ethacizine is transported and distributed within cells and tissues through various mechanisms. It has a bioavailability of approximately 40% when administered orally and exhibits high protein binding (90%), which influences its distribution in the body . Ethacizine is primarily distributed to the cardiovascular system, where it exerts its antiarrhythmic effects . The transport of ethacizine within cells is facilitated by specific transporters and binding proteins that help in its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of ethacizine is crucial for its activity and function. Ethacizine is primarily localized in the cardiac cell membrane, where it interacts with sodium channels to exert its antiarrhythmic effects . The targeting of ethacizine to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to the cardiac cell membrane . This localization is essential for the effective inhibition of sodium channels and the prevention of arrhythmias.
准备方法
合成路线和反应条件
乙酰西嗪的合成涉及 10-(3-氯丙酰基)-2-(乙氧羰基氨基)吩噻嗪与二乙胺在甲苯回流中的反应 . 此反应导致形成乙酰西嗪盐酸盐。
工业生产方法
乙酰西嗪的工业生产方法在现有的文献中没有得到广泛的记录。合成通常涉及标准的有机合成技术,包括使用适当的溶剂、试剂和反应条件以确保高产率和纯度。
化学反应分析
反应类型
乙酰西嗪会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气。
还原: 该反应涉及添加氢气或去除氧气。
取代: 该反应涉及用另一种原子或原子团取代一个原子或原子团。
常用试剂和条件
乙酰西嗪反应中常用的试剂包括氧化剂、还原剂和用于取代反应的各种亲核试剂。具体条件取决于所需的反应和产物。
主要产物形成
从这些反应中形成的主要产物取决于反应类型和使用的试剂。例如,氧化反应可能会产生氧化衍生物,而取代反应可能会产生各种取代产物。
相似化合物的比较
类似化合物
氟卡尼: 另一种 Ic 类抗心律失常药,其作用机制类似,但与乙酰西嗪相比,作用持续时间更短.
普罗帕酮: 一种 Ic 类抗心律失常药,具有类似的特性,但药代动力学不同。
乙酰西嗪的独特性
乙酰西嗪的独特之处在于,与其他 Ic 类药物如氟卡尼相比,它具有更持久的心律失常效果 . 这使得它成为治疗心律失常的宝贵化合物,可提供持久的心脏电活动稳定性。
属性
IUPAC Name |
ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-4-24(5-2)14-13-21(26)25-17-9-7-8-10-19(17)29-20-12-11-16(15-18(20)25)23-22(27)28-6-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXGNJKJMFUPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187057 | |
| Record name | Ethacizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33414-33-4 | |
| Record name | Ethyl N-[10-[3-(diethylamino)-1-oxopropyl]-10H-phenothiazin-2-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33414-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethacizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033414334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethacizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethacizin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethacizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHACIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE5SPV1Z6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethacizine exert its antiarrhythmic effects?
A1: Ethacizine primarily acts by blocking fast sodium channels in the heart muscle. [] This blockade slows down the rapid depolarization phase of the cardiac action potential, thereby reducing the conduction velocity of electrical impulses within the heart. [, , ]
Q2: What are the downstream consequences of ethacizine's sodium channel blocking activity?
A2: By slowing down conduction, ethacizine:
- Increases the effective refractory period of cardiac cells: This reduces the excitability of the heart muscle, making it less likely to generate abnormal rhythms. []
- Suppresses abnormal automaticity: It reduces the spontaneous firing rate of cells that can trigger arrhythmias. []
- Prolongs the QRS complex on an electrocardiogram (ECG): This reflects the slowed conduction through the ventricles. [, ]
Q3: Does ethacizine interact with other ion channels or receptors?
A3: Research suggests that ethacizine also interacts with:
- Calcium channels: It inhibits slow calcium channels, particularly at higher concentrations, contributing to its negative inotropic effect (reduced force of contraction). [, ]
- Muscarinic cholinergic receptors: It shows affinity for muscarinic receptors, particularly the M2 subtype, suggesting a potential role in its antiarrhythmic action. []
- Adrenergic receptors: Ethacizine exhibits weak affinity for alpha-adrenergic receptors but does not significantly affect beta-adrenergic receptors. []
Q4: What is the chemical structure of ethacizine?
A4: Ethacizine is a phenothiazine derivative. Its chemical structure consists of a phenothiazine ring system substituted with a carbethoxyamino group at position 2 and a diethylaminopropionyl group at position 10.
Q5: What is the molecular formula and weight of ethacizine?
A5: Ethacizine has the molecular formula C20H25N3O2S•HCl and a molecular weight of 407.97 g/mol.
Q6: Is there any spectroscopic data available for ethacizine?
A6: While the provided research does not delve into detailed spectroscopic analysis, standard techniques like NMR, IR, and mass spectrometry can be employed for structural characterization.
Q7: Are there any studies on the material compatibility and stability of ethacizine?
A7: The provided research primarily focuses on the pharmacological aspects of ethacizine. Further investigation is needed to determine its compatibility with various materials and its stability under different conditions.
Q8: Does ethacizine possess any catalytic properties?
A8: Ethacizine is primarily recognized for its antiarrhythmic activity. Based on its structure and known mechanisms, it is unlikely to possess significant catalytic properties.
Q9: Have computational methods been used to study ethacizine?
A9: While the research provided does not explicitly mention computational studies on ethacizine, computational chemistry techniques like molecular docking and QSAR modeling could be employed to further investigate its interactions with target proteins and explore structure-activity relationships. []
Q10: How do structural modifications affect the activity of ethacizine?
A10: Structural modifications, particularly in the side chain at the nitrogen atom in position 10 of the phenothiazine ring, can influence ethacizine's antiarrhythmic activity and toxicity. [] For example, replacing the diethylamine group with a demethylamine group increases toxicity while enhancing antiarrhythmic effects. Lengthening the side chain also impacts activity.
Q11: What are the SHE (Safety, Health, and Environment) considerations for ethacizine?
A11: As with any pharmaceutical compound, handling ethacizine requires adherence to standard SHE regulations. This includes appropriate personal protective equipment, safe handling practices, and proper waste disposal procedures. Further research may be needed to assess its environmental impact and degradation pathways fully.
Q12: How is ethacizine absorbed, distributed, metabolized, and excreted (ADME)?
A12: * Absorption: Ethacizine is well-absorbed after oral administration, but its bioavailability is lower in patients with myocardial infarction. [, ]* Distribution: It distributes widely in the body.* Metabolism: Ethacizine undergoes hepatic metabolism.* Excretion: It is primarily excreted in the urine.
Q13: Are there any differences in the pharmacokinetics of ethacizine in different patient populations?
A13: Yes, research indicates that patients with myocardial infarction exhibit a lower bioavailability of ethacizine compared to those with other conditions. [, ] This difference highlights the importance of considering individual patient factors when optimizing therapy.
Q14: How does the pharmacokinetic profile of ethacizine relate to its dosing regimen?
A14: While specific dosing information is outside the scope of this scientific Q&A, the pharmacokinetic properties of ethacizine, including its absorption, elimination half-life, and potential drug interactions, are crucial factors in determining appropriate dosage regimens.
Q15: What in vitro and in vivo models have been used to study the efficacy of ethacizine?
A15: Ethacizine's efficacy has been investigated using various models, including:
- Cellular models: Studies on isolated cardiac myocytes have been conducted to examine its effects on action potentials, ion currents, and contractile force. [, ]
- Animal models: Research involving animal models of arrhythmias, such as aconitine-induced arrhythmias in rats and ischemia-induced arrhythmias in dogs and cats, has demonstrated its antiarrhythmic activity. [, , , ]
- Clinical trials: Several clinical trials have assessed the efficacy of ethacizine in patients with various cardiac arrhythmias, including ventricular tachycardia, supraventricular tachycardia, and atrial fibrillation. [, , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


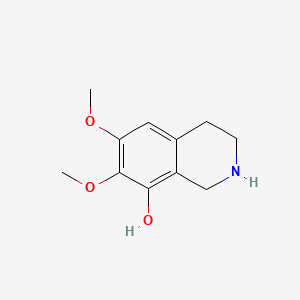
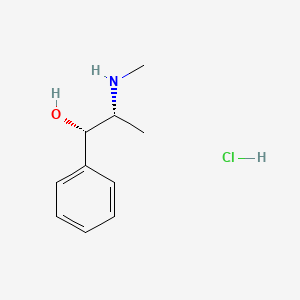
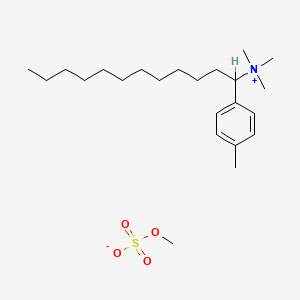
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol](/img/structure/B1203837.png)




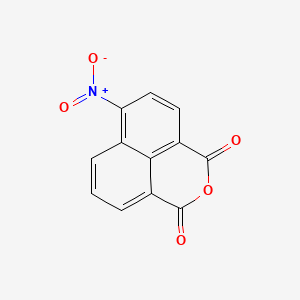
![1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B1203846.png)
![4-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1203847.png)
![4-[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl]-2-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1203848.png)
![2-[[3-Acetyl-1-[4-(dimethylamino)phenyl]-2-methyl-5-indolyl]oxy]acetamide](/img/structure/B1203852.png)
![3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B1203855.png)
